molecular formula C16H11ClF3NOS B1301148 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one CAS No. 27312-94-3

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one

Cat. No. B1301148
CAS RN: 27312-94-3
M. Wt: 357.8 g/mol
InChI Key: FXICIRYKSSFPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one, is a derivative of phenothiazine, which is a heterocyclic compound that has been extensively studied for its various chemical properties and applications. Phenothiazine derivatives are known for their diverse biological activities and have been utilized in the synthesis of numerous pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves multi-step reactions starting from phenothiazine itself. For instance, the synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides includes the initial reaction of phenothiazine with Cl(CH2)3Br to yield 10-(3-chloropropyl)-10H-phenothiazine. This intermediate then undergoes further reactions to produce a series of compounds with potential biological activity . Although the specific synthesis of 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be determined using various spectroscopic techniques such as IR, UV-vis spectroscopy, and NMR spectroscopy. X-ray single-crystal determination is also a powerful tool to confirm the geometry of these compounds in the ground state. Computational methods like Hartree-Fock (HF) and density functional theory (DFT) with appropriate basis sets can be used to compare the experimental data with theoretical models, providing insights into the electronic structure and stability of the compounds .

Chemical Reactions Analysis

Phenothiazine derivatives can participate in a variety of chemical reactions. For example, they can undergo click reactions with sugar azides to form triazol rings, which is a testament to their versatility in synthetic chemistry. These reactions can lead to the creation of novel compounds with unique properties and potential applications in material science and pharmaceuticals . The specific chemical reactions involving 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one would likely follow similar principles, with the potential for unique reactivity due to the presence of the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine, and electron-withdrawing groups like trifluoromethyl can significantly affect the compound's reactivity, boiling point, solubility, and stability. These properties are crucial for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent. The crystalline structure, as determined by X-ray crystallography, can also provide information on the compound's solid-state properties, such as melting point and intermolecular interactions .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Synthesis and Biological Activity : A study conducted by Bansode, T., Dongre, P., & Dongre, V. (2009) involved synthesizing a series of compounds using the phenothiazine framework, which were evaluated for antimicrobial activity. This research highlights the potential of phenothiazine derivatives in combating microbial infections (Bansode, Dongre, & Dongre, 2009).

Synthesis of Derivatives for Various Applications

  • Synthesis of Azetidine-1-carboxamides : Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. (2012) synthesized a series of azetidine-1-carboxamides derivatives, indicating the versatility of phenothiazine derivatives in synthesizing structurally diverse compounds (Sharma et al., 2012).
  • Novel Synthesis Techniques : Jyothi, B., Bhavanarushi, P. V., & Madhavi, N. (2019) developed a coherent method for synthesizing novel N-[3(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamides, contributing to the methods of synthesizing phenothiazine derivatives (Jyothi, Bhavanarushi, & Madhavi, 2019).

Potential in Material Science

  • Phenothiazine Cruciforms : Hauck, M., Schoenhaber, J., Zucchero, A. J., Hardcastle, K., Müller, T., & Bunz, U. (2007) reported the synthesis and characterization of novel phenothiazine-containing cruciforms, highlighting their potential in material science, particularly in sensory applications for metal cations (Hauck et al., 2007).

Exploration in Organic Synthesis

  • Synthetic Potential in Organic Synthesis : Zhou, C., Wang, R., Gao, L., Huang, X., & Zhang, X. (2022) demonstrated the use of a phenothiazine derivative as a photocatalyst in organic synthesis, revealing its potential in the field (Zhou et al., 2022).

Photophysical Applications

  • Photoluminescence Properties : Zhao, Y., Yang, H., Ma, H., Li, Y., Qian, L., Yu, T., & Su, W. (2020) synthesized organic bipolar molecules containing phenothiazine, analyzing their photophysical properties for use in organic light-emitting devices (Zhao et al., 2020).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with gloves, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help if skin irritation occurs .

properties

IUPAC Name

3-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NOS/c17-8-7-15(22)21-11-3-1-2-4-13(11)23-14-6-5-10(9-12(14)21)16(18,19)20/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXICIRYKSSFPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365336
Record name 3-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one

CAS RN

27312-94-3
Record name 3-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27312-94-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.